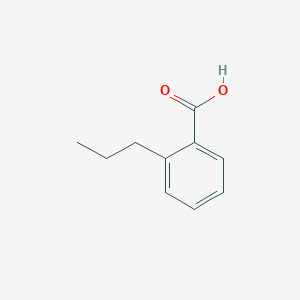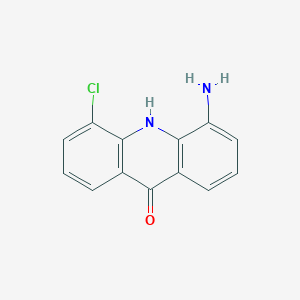
4-Amino-5-chloro-10H-acridin-9-one
Overview
Description
4-Amino-5-chloro-10H-acridin-9-one is a compound that has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders . It is a derivative of acridine, a class of compounds with a broad spectrum of biological activity .
Synthesis Analysis
The synthesis of 4-Amino-5-chloro-10H-acridin-9-one involves attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9 (10 H )-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Molecular Structure Analysis
The molecular structure of 4-Amino-5-chloro-10H-acridin-9-one is characterized by the unique sp2-hybridization of the nitrogen atom of the acridone ring . This leads to a quasi-equatorial conformation and high molecular rigidity .Chemical Reactions Analysis
The chemical reactions involving 4-Amino-5-chloro-10H-acridin-9-one are characterized by a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) . The phosphorescence of the compound with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-5-chloro-10H-acridin-9-one are characterized by its high molecular rigidity and unique sp2-hybridization of the nitrogen atom of the acridone ring . It also shows a short thermally activated delayed fluorescence (TADF) lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% .Scientific Research Applications
Cancer Therapeutics
Acridine derivatives, including 4-Amino-5-chloro-10H-acridin-9-one, have been actively researched as potential therapeutic agents for cancer treatment. Their ability to intercalate DNA makes them promising candidates for designing drugs that can inhibit cancer cell proliferation .
Alzheimer’s Disease Treatment
Research has indicated that acridine compounds may have therapeutic benefits in treating neurodegenerative diseases such as Alzheimer’s. They can potentially inhibit the aggregation of amyloid-beta peptides, which are implicated in the disease’s pathology .
Antimicrobial Agents
Acridines have been studied for their antimicrobial properties, particularly against bacterial and protozoal infections. Their structural framework allows for interaction with microbial DNA, thereby inhibiting growth and survival of pathogens .
Photochemical Applications
Some acridine derivatives exhibit beneficial photochemical effects, which can be harnessed in various scientific applications such as photo-dynamic therapy and as photo-sensitizers .
TADF Compounds
4-Amino-5-chloro-10H-acridin-9-one based compounds are being explored for their thermally activated delayed fluorescence (TADF) properties. This has implications in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Cytotoxic Agents
The cytotoxic activity of acridine compounds has been examined in various cancer cell lines, including human colon cancer HCT-8 cells. This research is crucial for developing novel chemotherapeutic drugs .
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-chloro-10H-acridin-9-one is DNA . The compound is known to intercalate into the DNA structure, which is a common mechanism of action for acridine derivatives .
Mode of Action
The mode of action of 4-Amino-5-chloro-10H-acridin-9-one involves its interaction with DNA. The planar structure of the compound allows it to intercalate between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes, leading to various biological effects .
Biochemical Pathways
It is known that the compound’s interaction with dna can impact various biological processes involving dna and related enzymes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would likely be influenced by its chemical structure and properties .
Result of Action
The result of 4-Amino-5-chloro-10H-acridin-9-one’s action is primarily observed at the molecular and cellular levels. Its interaction with DNA can lead to changes in cellular processes, potentially resulting in cytotoxic effects . For instance, certain acridine derivatives have been found to inhibit specific cell lines .
Action Environment
The action, efficacy, and stability of 4-Amino-5-chloro-10H-acridin-9-one can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and more . .
Future Directions
The future directions for the research on 4-Amino-5-chloro-10H-acridin-9-one include the development of aza-acridine and other heteroatom-substituted acridine derivatives . More emphasis may be placed on their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
properties
IUPAC Name |
4-amino-5-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGQYKZJAGWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587516 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-10H-acridin-9-one | |
CAS RN |
893612-47-0 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




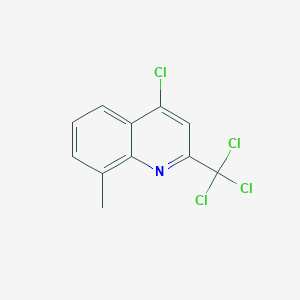

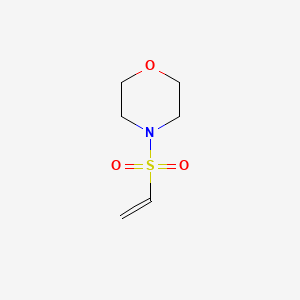
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1628335.png)



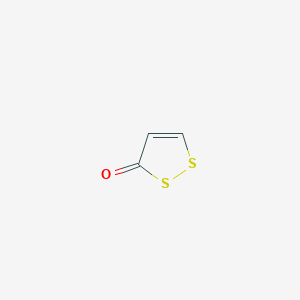
![6-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1628342.png)



